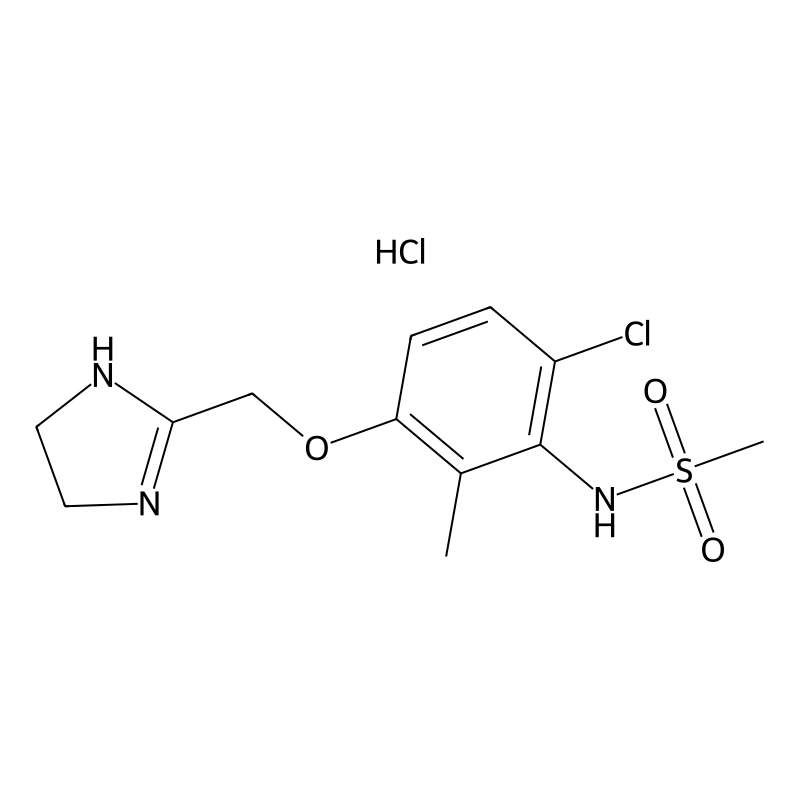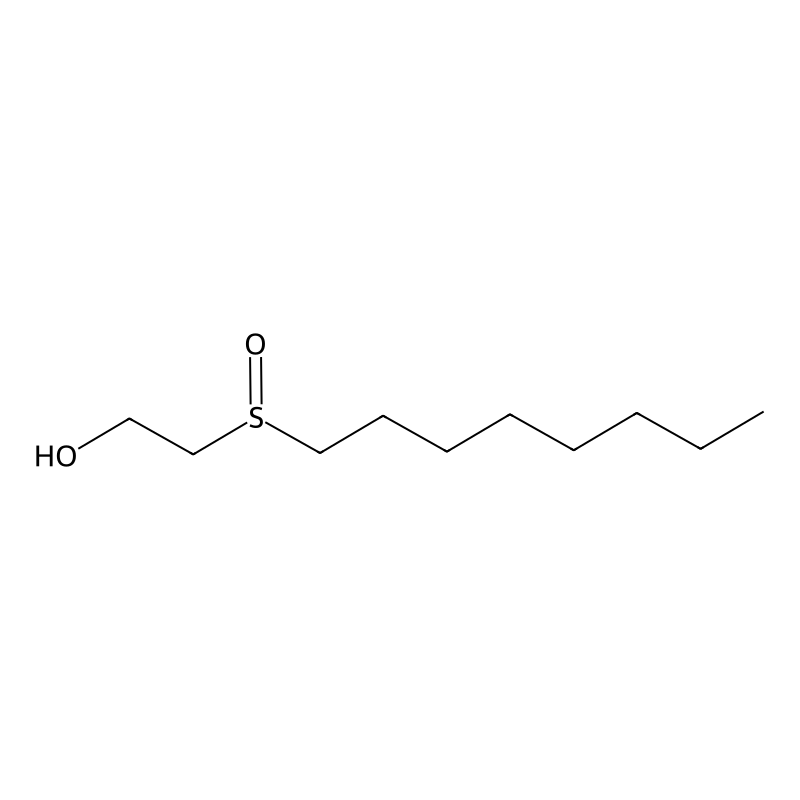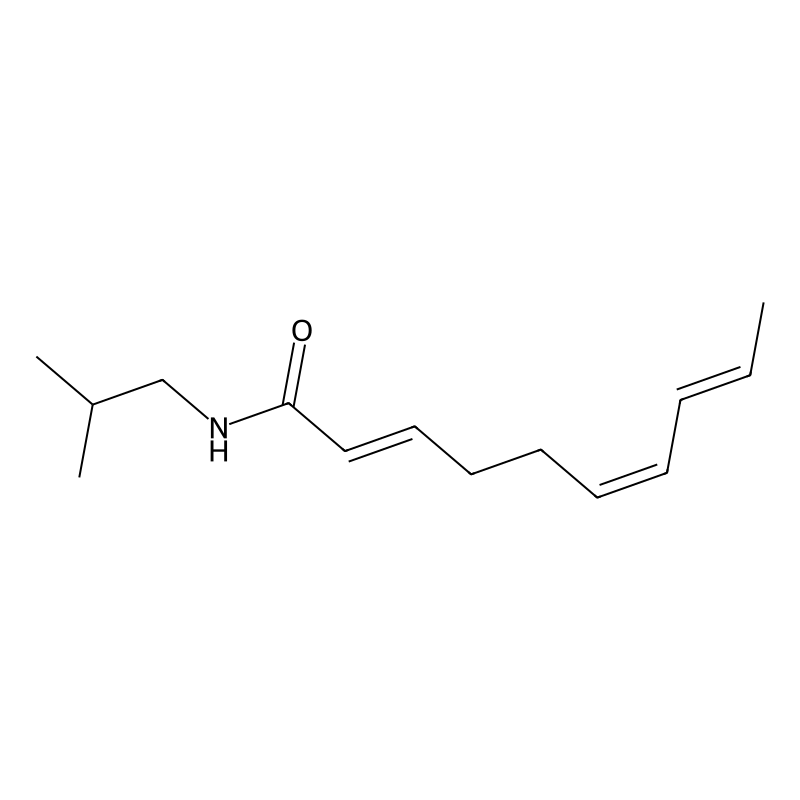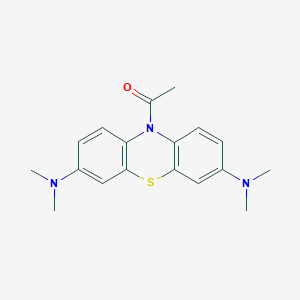Sunepitron
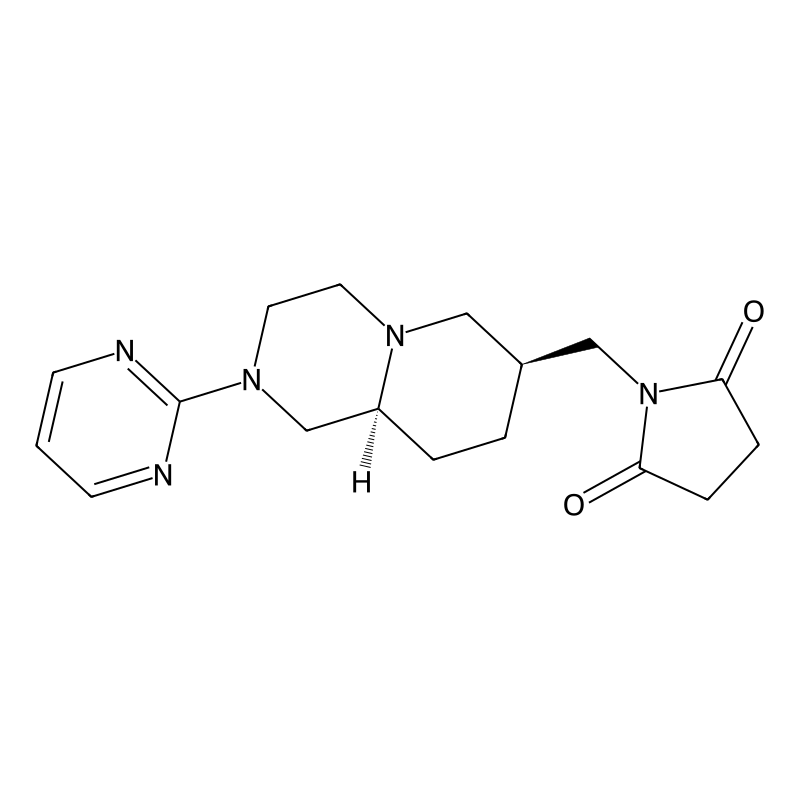
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Sunepitron, also known by its chemical name 1-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)butan-1-amine, is a compound primarily investigated for its potential therapeutic effects in treating mood disorders and sexual dysfunction. It belongs to the class of serotonin receptor modulators, specifically targeting the 5-hydroxytryptamine (serotonin) receptors, which play a crucial role in regulating mood, anxiety, and other psychological functions. The molecular formula of Sunepitron is C17H23N5O2, indicating a complex structure that includes piperazine and phenyl groups, contributing to its pharmacological activity .
Sunepitron exhibits significant biological activity as a partial agonist at the 5-HT1A serotonin receptor, which is implicated in mood regulation. Animal studies have demonstrated its potential efficacy in reducing depressive-like behaviors and improving sexual function by modulating serotonin levels in the brain. The compound's unique binding profile allows it to exert both agonistic and antagonistic effects on different serotonin receptor subtypes, making it a candidate for treating various psychiatric conditions .
The synthesis of Sunepitron involves several key steps:
- Formation of Piperazine Derivative: A piperazine compound is synthesized through standard methods involving the reaction of piperazine with appropriate substituents.
- Alkylation: The piperazine derivative is then alkylated with a butyl chain to introduce the necessary functional groups.
- Substitution Reaction: Finally, a methoxyphenyl group is introduced via substitution reactions, typically using halogenated phenyl compounds under basic conditions.
This multi-step synthesis allows for the precise control of the compound's structure and properties, optimizing its pharmacological profile .
Sunepitron has been primarily studied for its applications in:
- Treatment of Mood Disorders: Its action on serotonin receptors positions it as a potential treatment for depression and anxiety disorders.
- Sexual Dysfunction: Clinical studies suggest efficacy in improving sexual function related to antidepressant use.
- Research Tool: As a selective serotonin receptor modulator, it serves as a valuable tool in neuroscience research to explore serotonin's role in behavior and mood regulation .
Interaction studies involving Sunepitron have focused on its binding affinity to various serotonin receptor subtypes. In vitro assays indicate that Sunepitron has a higher affinity for the 5-HT1A receptor compared to other receptors such as 5-HT2A and dopamine receptors. These studies utilize radiolabeled ligands to assess binding kinetics and confirm the compound's selectivity profile. Additionally, computational modeling has been employed to predict interaction dynamics at the molecular level, providing insights into its mechanism of action .
Several compounds share structural or functional similarities with Sunepitron. These include:
Sunepitron's uniqueness lies in its specific binding profile and dual action on both serotonergic and dopaminergic systems, potentially offering broader therapeutic benefits compared to these similar compounds.
Molecular Formula and Structure
Sunepitron is a complex heterocyclic compound characterized by a unique molecular architecture incorporating multiple ring systems [1] [2]. The compound exists in two primary forms: the free base and its hydrochloride salt, each possessing distinct molecular formulas and structural characteristics [2] [3].
Free Base (C17H23N5O2)
The free base form of sunepitron possesses the molecular formula C17H23N5O2, representing a complex structure containing seventeen carbon atoms, twenty-three hydrogen atoms, five nitrogen atoms, and two oxygen atoms [1] [2]. The compound features a stereochemically defined configuration with absolute stereochemistry at two defined stereocenters [9] [10]. The molecular structure incorporates an octahydropyrido[1,2-a]pyrazin-7-yl framework linked to a pyrrolidine-2,5-dione moiety through a methylene bridge [1] [2]. The pyrimidine ring system is attached to the nitrogen atom of the pyrazine component, contributing to the compound's pharmacological properties [1] [9].
Hydrochloride Salt (C17H24ClN5O2)
The hydrochloride salt form exhibits the molecular formula C17H24ClN5O2, differing from the free base by the addition of one hydrogen atom and one chlorine atom [3] [10]. This salt formation results from the protonation of a basic nitrogen center within the molecule and subsequent association with the chloride anion [3] [10]. The hydrochloride salt maintains the same stereochemical configuration as the free base, with the two defined stereocenters remaining unchanged [10]. The salt formation enhances certain physicochemical properties while preserving the core molecular architecture of the parent compound [3] [7].
Chemical Identifiers and Registry Numbers
Molecular Structure Analysis
Sunepitron exhibits a complex molecular architecture characterized by three distinct structural domains that contribute to its unique pharmacological profile. The compound possesses the molecular formula C₁₇H₂₃N₅O₂ with a molecular weight of 329.40 g/mol [1] [2]. The IUPAC systematic name, 1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione, reflects the structural complexity and stereochemical precision inherent in this compound [3] [4].
The molecular structure is characterized by an absolute stereochemistry designation with two defined stereocenters out of two possible positions, resulting in a charge-neutral molecule with specific three-dimensional spatial arrangements [2] [5]. The compound demonstrates a molecular complexity index of 477, indicating a sophisticated structural framework with 24 heavy atoms and three rotatable bonds that provide conformational flexibility while maintaining structural integrity [6].
Pyrido[1,2-a]pyrazine Core Structure
The pyrido[1,2-a]pyrazine core represents the fundamental structural scaffold of Sunepitron, comprising a bicyclic saturated heterocycle with nitrogen atoms positioned at the 1 and 4 positions [1] [7]. This octahydro-pyrido[1,2-a]pyrazine framework provides structural rigidity essential for receptor binding while allowing sufficient conformational flexibility for optimal molecular recognition [7] .
The bicyclic core structure adopts a trans-fused ring conformation, which is the preferred spatial arrangement for this class of compounds [9]. This conformation significantly influences the compound's three-dimensional shape and consequently affects its binding affinity and selectivity for target receptors. The saturated nature of the ring system reduces metabolic liability compared to aromatic heterocycles, contributing to improved pharmacokinetic properties .
The pyrido[1,2-a]pyrazine core serves as the primary pharmacophore for receptor recognition, with the nitrogen atoms providing critical hydrogen bonding interactions and electrostatic complementarity with target binding sites [7]. The specific positioning of these nitrogen atoms within the bicyclic framework creates a unique electronic environment that contributes to the compound's selectivity profile.
Succinimide Moiety Function
The succinimide moiety in Sunepitron consists of a five-membered cyclic imide ring with the characteristic -CO-N-CO- structural motif [10] [11]. This functional group significantly enhances the compound's binding affinity and pharmacological activity through multiple mechanisms. The succinimide structure provides both hydrogen bond acceptor capabilities through the carbonyl oxygen atoms and potential for π-π stacking interactions [12] [11].
The succinimide moiety demonstrates remarkable structural stability, as evidenced by research on similar imide-containing compounds that maintain their structural integrity even under extreme conditions [10]. This stability contributes to the compound's pharmacological consistency and reduces the likelihood of unwanted chemical transformations under physiological conditions.
The activating effects of the carbonyl groups within the succinimide enable facile interactions with amine-containing receptor sites, facilitating specific molecular recognition events [11]. The cyclic nature of the imide structure constrains the carbonyl groups in an optimal spatial arrangement for receptor binding, contributing to the enhanced potency observed with Sunepitron compared to linear analogs [12].
Pyrimidinyl Substituent Properties
The pyrimidinyl substituent represents a six-membered aromatic heterocycle containing two nitrogen atoms at the 2 and 4 positions [13] . This structural element plays a crucial role in modulating receptor subtype selectivity and contributes significantly to the compound's overall binding profile [13]. The pyrimidine ring provides additional hydrogen bonding capabilities and enhances the compound's ability to form specific interactions with target proteins .
The aromatic nature of the pyrimidinyl group contributes to the compound's overall π-electron system, potentially facilitating π-π stacking interactions with aromatic amino acid residues in receptor binding sites [13]. The specific positioning of the nitrogen atoms within the pyrimidine ring creates a unique electronic distribution that influences both binding affinity and selectivity characteristics .
Research on pyrimidinyl-substituted compounds demonstrates that the electronic properties of this heterocycle significantly influence biological activity [13]. The electron-withdrawing nature of the pyrimidine ring modulates the overall electronic character of the molecule, affecting both binding thermodynamics and kinetics.
Stereochemistry
(7S,9aS) Stereochemical Configuration
Sunepitron possesses absolute stereochemistry designated as (7S,9aS), indicating the specific three-dimensional arrangement of substituents around the chiral centers located at positions 7 and 9a of the pyrido[1,2-a]pyrazine core [2] [5] [4]. The S configuration, derived from the Latin term "sinister" meaning left, describes the counterclockwise priority sequence of substituents when viewed from the appropriate perspective according to Cahn-Ingold-Prelog rules [15].
The (7S,9aS) configuration represents the biologically active stereoisomer, with this specific spatial arrangement being critical for optimal receptor binding and pharmacological activity [1] [2]. The absolute configuration was determined through synthetic resolution using chiral auxiliaries and confirmed through spectroscopic and analytical methods [16]. This stereochemical precision is essential for the compound's therapeutic efficacy and selectivity profile.
The maintenance of stereochemical integrity throughout synthesis and formulation represents a critical aspect of Sunepitron development. The specific (7S,9aS) configuration ensures consistent pharmacological properties and reduces the potential for unwanted side effects that might arise from stereoisomeric impurities [17].
Stereoisomeric Relationships
With two defined stereocenters, Sunepitron theoretically exists as one of four possible stereoisomers, following the general rule that compounds with n chiral centers possess 2ⁿ stereoisomeric combinations [18] [19]. These four stereoisomers consist of two pairs of enantiomers: (7S,9aS)/(7R,9aR) and (7S,9aR)/(7R,9aS), with each pair representing non-superimposable mirror images [18] [20].
The enantiomeric relationship between (7S,9aS)-Sunepitron and its (7R,9aR) counterpart results in compounds with identical physical properties except for their interaction with polarized light and their biological activities [18] [20]. The enantiomers rotate plane-polarized light in opposite directions but with equal magnitude, a property that can be utilized for analytical characterization and purity assessment [17].
Diastereomeric relationships exist between stereoisomers that are not enantiomeric pairs, such as between (7S,9aS)-Sunepitron and either (7S,9aR)- or (7R,9aS)-stereoisomers [18] [19]. These diastereomers typically exhibit different physical properties, including melting points, solubilities, and biological activities, making their separation and characterization more straightforward than enantiomeric separations [17].
Conformational Analysis
The conformational behavior of Sunepitron is governed by the flexibility inherent in its saturated pyrido[1,2-a]pyrazine core, the rotatable bonds connecting major structural elements, and the preferred spatial arrangements that minimize steric interactions while optimizing intramolecular stabilization [21] [22]. The compound possesses three rotatable bonds that provide conformational flexibility while maintaining the overall structural framework necessary for biological activity [6].
The saturated nature of the pyrido[1,2-a]pyrazine core allows for chair and boat conformations similar to those observed in cyclohexane systems, with the trans-fused ring arrangement being energetically preferred [9]. This conformational preference significantly influences the compound's three-dimensional shape and affects its ability to complement receptor binding sites [21].
Molecular dynamics studies on similar pyrido[1,2-a]pyrazine systems reveal that the preferred conformations involve specific torsional angles that are determined by the stereochemical configuration at positions 7 and 9a [22]. These conformational preferences directly impact the spatial orientation of the succinimide and pyrimidinyl substituents, affecting their ability to form optimal interactions with target receptors.
The methylene linker connecting the pyrido[1,2-a]pyrazine core to the succinimide moiety exhibits relatively low rotational barriers, allowing conformational adaptation to different binding site environments [22]. This flexibility enables the compound to adopt bioactive conformations that maximize binding affinity while minimizing unfavorable steric interactions.
Solvent effects play a significant role in conformational preferences, with polar solvents potentially stabilizing extended conformations through hydrogen bonding interactions with the nitrogen atoms and carbonyl groups [21]. These solvent-dependent conformational changes may influence the compound's bioavailability and membrane permeation characteristics.
Structure-Activity Relationships
The structure-activity relationships (SAR) of Sunepitron demonstrate the critical importance of each structural element in determining biological activity and selectivity [23] [24]. The pyrido[1,2-a]pyrazine core serves as the primary pharmacophore, with modifications to this bicyclic system resulting in dramatic alterations in receptor binding affinity and selectivity [7] [25].
Research on related pyrido[1,2-a]pyrazine derivatives indicates that structural modifications to the core ring system significantly impact biological activity [25]. The specific saturation pattern and stereochemical configuration of the bicyclic framework are essential for maintaining the compound's unique receptor binding profile and pharmacological properties [9].
The succinimide moiety contributes significantly to binding affinity through its ability to form hydrogen bonds and participate in electrostatic interactions with receptor binding sites [12] [11]. Replacement of the succinimide with other functional groups typically results in reduced potency, demonstrating the specific requirements for this structural element in maintaining biological activity [11].
The pyrimidinyl substituent modulates receptor subtype selectivity and influences the compound's overall binding profile [13] . Modifications to the pyrimidine ring, including substitution patterns and electronic properties, directly affect the compound's ability to distinguish between different receptor subtypes and achieve selective binding [13].
The stereochemical configuration represents a critical SAR element, with the (7S,9aS) configuration being essential for optimal biological activity [1] [2]. Studies on stereoisomeric relationships in pharmaceutical compounds demonstrate that opposite stereochemical configurations often result in dramatically reduced or eliminated biological activity [17].
The methylene linker provides optimal spatial positioning between the pyrido[1,2-a]pyrazine core and the succinimide moiety [16]. Changes in linker length or substitution patterns affect the compound's binding geometry and may result in reduced receptor affinity or altered selectivity profiles [24].
